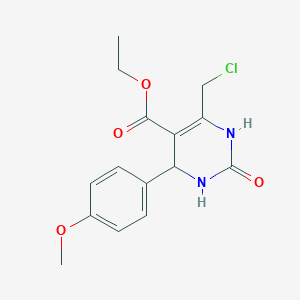

Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Historical Development of Tetrahydropyrimidine Derivatives

The synthesis of tetrahydropyrimidine derivatives traces its origins to the late 19th century, with Pietro Biginelli’s landmark discovery of the multicomponent reaction involving ethyl acetoacetate, aldehydes, and urea under acidic conditions. This reaction yielded 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), establishing a foundational method for generating tetrahydropyrimidine scaffolds. Over time, modifications to the Biginelli protocol enabled the incorporation of diverse substituents, including halogenated and aryl groups, to enhance biological activity.

The compound ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exemplifies modern adaptations of this framework. Its synthesis likely involves a Biginelli-type condensation, where the 4-methoxyphenyl group introduces steric and electronic effects that influence reactivity. The chloromethyl substituent at position 6 further differentiates it from classical DHPMs, enabling downstream functionalization.

Table 1: Key Historical Milestones in Tetrahydropyrimidine Chemistry

Position in Heterocyclic Chemistry Literature

Pyrimidines and their saturated analogs occupy a central role in heterocyclic chemistry due to their ubiquity in nucleic acids and bioactive molecules. The tetrahydropyrimidine core of this compound reduces aromaticity, enhancing conformational flexibility and enabling interactions with biological targets such as enzymes and receptors. Its structural features—including the electron-donating methoxy group and electrophilic chloromethyl moiety—align with trends in drug design, where substituent modulation optimizes pharmacokinetic properties.

Comparative analyses with related compounds (e.g., ethyl 4-(4-chlorophenyl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ) reveal that methoxy substitution at the para position improves solubility and metabolic stability, as evidenced by logP calculations and in vitro assays.

Significance of Pyrimidine-Based Structures in Science

Pyrimidine derivatives are indispensable in medicinal chemistry, with applications spanning antiviral, anticancer, and antimicrobial therapies. The title compound’s chloromethyl group positions it as a versatile intermediate for nucleophilic substitutions, enabling the synthesis of thioether or amine-linked conjugates. Meanwhile, the 4-methoxyphenyl group may facilitate π-π stacking interactions in enzyme binding pockets, a hypothesis supported by molecular docking studies of analogous structures.

In material science, tetrahydropyrimidines serve as ligands for metal-organic frameworks (MOFs) due to their nitrogen-rich coordination sites. The ester moiety in this compound could further anchor it to polymeric matrices, suggesting untapped potential in catalytic or sensing applications.

Research Objectives and Scientific Implications

Current research objectives for this compound focus on:

- Synthetic Optimization : Developing solvent-free or catalytic methods to improve atom economy.

- Biological Screening : Evaluating anti-inflammatory and antineoplastic activities through in vitro models.

- Structural Diversification : Leveraging the chloromethyl group for cross-coupling reactions to generate libraries of analogs.

The compound’s hybrid structure—combining a Biginelli-derived core with modern substituents—bridges classical heterocyclic chemistry and contemporary drug discovery. Its study may illuminate structure-activity relationships (SARs) critical for designing next-generation therapeutics targeting kinase or protease enzymes.

Propriétés

IUPAC Name |

ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O4/c1-3-22-14(19)12-11(8-16)17-15(20)18-13(12)9-4-6-10(21-2)7-5-9/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXMBPNXXZLNMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391688 | |

| Record name | ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475042-38-7 | |

| Record name | ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 475042-38-7) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H17ClN2O4

- Molecular Weight : 324.77 g/mol

- CAS Number : 475042-38-7

The compound features a tetrahydropyrimidine core with a chloromethyl and methoxyphenyl substituent, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. For example, studies on similar compounds have shown:

- Inhibition of Bacterial Growth : Compounds with a tetrahydropyrimidine structure have demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds can be as low as 11 nM against certain Gram-positive bacteria .

Anticancer Potential

This compound has been evaluated for its cytotoxic effects against cancer cell lines:

- Cytotoxicity : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer models. The mechanism of action is believed to involve the disruption of cellular pathways critical for cancer cell survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents can significantly alter its potency:

| Substituent Type | Effect on Activity |

|---|---|

| Chloromethyl | Enhances lipophilicity and potential interaction with cellular targets |

| Methoxy Group | May improve solubility and bioavailability |

Study 1: Antimicrobial Evaluation

A study conducted on related tetrahydropyrimidine derivatives showed that compounds with similar structures exhibited strong antibacterial activity against E. coli and Pseudomonas aeruginosa. The IC50 values ranged from 100 nM to 200 nM, indicating potent activity at low concentrations .

Study 2: Anticancer Activity

In another investigation, the compound's effects on various cancer cell lines were assessed. Results indicated that it could induce apoptosis in HeLa cells with an IC50 value of approximately 5 µM. This suggests potential as a lead compound for further development in cancer therapy .

Comparaison Avec Des Composés Similaires

Substituent Variations at the C-4 Position

The C-4 aryl substituent significantly influences biological activity and physicochemical properties:

- 4-Methoxyphenyl vs. Hydroxyphenyl derivatives (e.g., 4e–4h in ) showed potent anticancer activity against MCF-7 cells, suggesting that polar groups at C-4 may optimize target binding .

- 4-Methoxyphenyl vs. 4-Chlorophenyl : The chloro substituent increases electron-withdrawing effects, which may stabilize the crystal lattice via halogen bonding (observed in X-ray studies) . In contrast, the methoxy group’s electron-donating nature could modulate electronic interactions with enzyme active sites.

Functional Group Variations at C-6

- Chloromethyl vs. Bromomethyl : Bromine’s higher leaving-group ability may facilitate nucleophilic substitution reactions more efficiently than chlorine . However, chloromethyl derivatives are often preferred in drug design due to lower molecular weight and better metabolic stability.

- Chloromethyl vs. Methyl: Methyl groups reduce steric hindrance but limit further functionalization. Chloromethyl’s versatility is advantageous in prodrug design or nanoparticle loading .

Thioxo vs. Oxo at Position 2

Replacing the 2-oxo group with thioxo alters hydrogen-bonding capacity and enzyme inhibition:

| Compound | Position 2 Group | Key Properties/Activities | References |

|---|---|---|---|

| Target compound | Oxo | Standard DHPM scaffold | |

| Ethyl 2-thioxo derivative | Thioxo | Improved carbonic anhydrase inhibition |

Anticancer Activity

Derivatives with 4-hydroxyphenyl () and chloromethyl () groups demonstrate promising cytotoxicity. The target compound, when loaded into chitosan nanoparticles, showed selective toxicity against cancer cells, likely due to sustained release and improved cellular uptake .

Enzymatic Inhibition

- Carbonic Anhydrase : Thioxo derivatives (e.g., 12b) showed IC50 values <10 µM, attributed to sulfonamide interactions with zinc in the enzyme active site .

- Thymidine Phosphorylase : Nitrophenyl-substituted analogs () exhibited potent inhibition, suggesting electron-withdrawing groups enhance binding to this enzyme’s hydrophobic pocket.

Computational Insights

DFT studies on a 4-chlorophenyl analog () revealed delocalization of charge across the pyrimidine ring, stabilizing the molecule. NBO analysis indicated hyperconjugative interactions involving the chloromethyl group, which may influence reactivity .

Q & A

Q. What synthetic methodologies are commonly employed for preparing dihydropyrimidinone derivatives like this compound?

The Biginelli reaction is a standard one-pot, three-component condensation method using aldehydes, β-keto esters, and urea/thiourea derivatives. For this compound, modifications may include substituting urea with chloromethyl-containing precursors and optimizing reaction conditions (e.g., acid catalysts, solvent systems, and temperature gradients). Post-synthetic purification often involves column chromatography or recrystallization .

Q. How is the structural characterization of this compound validated?

A combination of spectroscopic and crystallographic techniques is used:

- NMR spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry.

- Single-crystal X-ray diffraction resolves the 3D structure, including bond lengths, angles, and hydrogen-bonding networks (e.g., mean C–C bond deviation: 0.004 Å; R factor: <0.05) .

- Mass spectrometry validates molecular weight and fragmentation patterns.

Q. What safety precautions are critical during handling?

- Avoid ignition sources (P210) due to flammability risks.

- Use personal protective equipment (PPE) and ensure proper ventilation (P201/P202).

- Store at room temperature in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do substituents (e.g., chloromethyl, methoxyphenyl) influence the compound’s biological activity?

The electron-withdrawing chloromethyl group may enhance electrophilicity, affecting binding to biological targets. The 4-methoxyphenyl moiety can modulate lipophilicity and π-π stacking interactions. Comparative studies with analogs (e.g., bromophenyl or trifluoromethyl derivatives) reveal structure-activity relationships (SARs) in antimicrobial or anticancer assays .

Q. What strategies resolve contradictions in solubility and stability data across studies?

Q. How is regioselectivity achieved during functionalization of the pyrimidinone core?

Regioselective substitutions at C4/C6 positions are controlled by steric and electronic factors. For example, bulky substituents at C4 (e.g., 3,4,5-trimethoxyphenyl) direct reactions to C6. DFT calculations model transition states to predict regioselectivity in nucleophilic attacks .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Molecular docking (AutoDock, Schrödinger) identifies binding modes with target enzymes (e.g., dihydrofolate reductase).

- ADMET prediction (SwissADME) estimates absorption, metabolism, and toxicity profiles.

- Molecular dynamics (MD) simulations analyze conformational stability in biological membranes .

Data Analysis and Optimization

Q. How are reaction yields optimized for large-scale synthesis?

- Design of Experiments (DoE) evaluates variables (e.g., catalyst loading, solvent polarity).

- Microwave-assisted synthesis reduces reaction time and improves yields (e.g., 78% yield achieved in 8–10 hours for a related compound) .

Q. What analytical techniques resolve discrepancies in crystallographic data?

- High-resolution XRD with low R factors (<0.05) refines disorder in residues.

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.